

An In-depth Technical Guide to the Physical Properties of Butanedioyl Dichloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Succinyl chloride*

Cat. No.: *B1293783*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of butanedioyl dichloride (**succinyl chloride**), a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental protocols for property determination, and visual representations of its chemical synthesis. All data is presented in a structured format to facilitate easy reference and comparison.

Introduction

Butanedioyl dichloride, also known as **succinyl chloride**, is a di-acyl chloride with the chemical formula $C_4H_4Cl_2O_2$.^[1] Its high reactivity makes it a crucial building block in the synthesis of a wide range of compounds, including pharmaceuticals, polymers, and other specialty chemicals. An accurate understanding of its physical properties is paramount for its safe handling, application in chemical reactions, and for the purification of its products. This guide summarizes key physical data and provides methodologies for their experimental determination, with special consideration for the compound's moisture sensitivity.

Core Physical Properties

The physical characteristics of butanedioyl dichloride are summarized in the tables below. These values have been compiled from various reputable chemical data sources.

Table 1: General and Molar Properties

Property	Value	Source(s)
Molecular Formula	C ₄ H ₄ Cl ₂ O ₂	[1]
Molar Mass	154.98 g/mol	[1]
Appearance	Colorless to slightly brown liquid or leaf-like crystals	[1]

Table 2: Thermal Properties

Property	Value	Source(s)
Melting Point	16 - 20 °C	[1]
Boiling Point	190 - 193 °C (at 1 atm)	[1]
103 - 104 °C (at 3.33 kPa)	[1]	
Flash Point	76 °C	[1]

Table 3: Optical and Density Properties

Property	Value	Source(s)
Density	1.407 g/mL (at 25 °C)	[1]
Refractive Index (n ²⁰ /D)	1.468	[1]

Table 4: Solubility and Reactivity

Property	Information	Source(s)
Solubility	Soluble in ether and benzene; Insoluble in petroleum ether.	[1]
Reactivity with Water	Reacts violently with water, decomposing into succinic acid and hydrogen chloride.	[1]
Reactivity with Alcohol	Decomposes in alcohol.	[1]

Experimental Protocols

Accurate determination of the physical properties of butanedioyl dichloride requires careful experimental technique, particularly given its reactivity with atmospheric moisture.[\[2\]](#)[\[3\]](#) All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[\[3\]](#) [\[4\]](#)[\[5\]](#)

Determination of Melting Point

The melting point of butanedioyl dichloride can be determined using the capillary tube method with a standard melting point apparatus.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Methodology:

- **Sample Preparation:** Due to the compound's hygroscopic nature, the sample must be handled quickly in a dry environment (e.g., under a stream of dry nitrogen or in a glove box) to prevent hydrolysis.[\[9\]](#) A small amount of the liquid sample is cooled below its melting point to solidify it. The solidified sample is then crushed into a fine powder.
- **Capillary Tube Loading:** A small amount of the powdered sample is introduced into a capillary tube, which is then sealed at the open end using a flame. This prevents the entry of atmospheric moisture during the measurement. The sample should be tightly packed to a height of 2-3 mm.[\[9\]](#)
- **Measurement:** The sealed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 10°C below the expected melting

point and then increased slowly at a rate of 1-2°C per minute.

- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point can be determined using a micro boiling point or distillation method.[\[10\]](#)[\[11\]](#) [\[12\]](#)[\[13\]](#)[\[14\]](#) Given the reactive nature of butanedioyl dichloride, the setup must be protected from moisture.

Methodology (Micro Boiling Point):

- Apparatus Setup: A small, dry test tube containing a few drops of butanedioyl dichloride and a boiling chip is attached to a thermometer. A sealed capillary tube is inverted and placed inside the test tube.
- Heating: The assembly is heated in a Thiele tube or an oil bath. The heating rate should be controlled to a few degrees per minute as the temperature approaches the expected boiling point.
- Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued.
- Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of butanedioyl dichloride can be accurately measured using a pycnometer.[\[15\]](#)[\[16\]](#) [\[17\]](#)[\[18\]](#)[\[19\]](#)

Methodology:

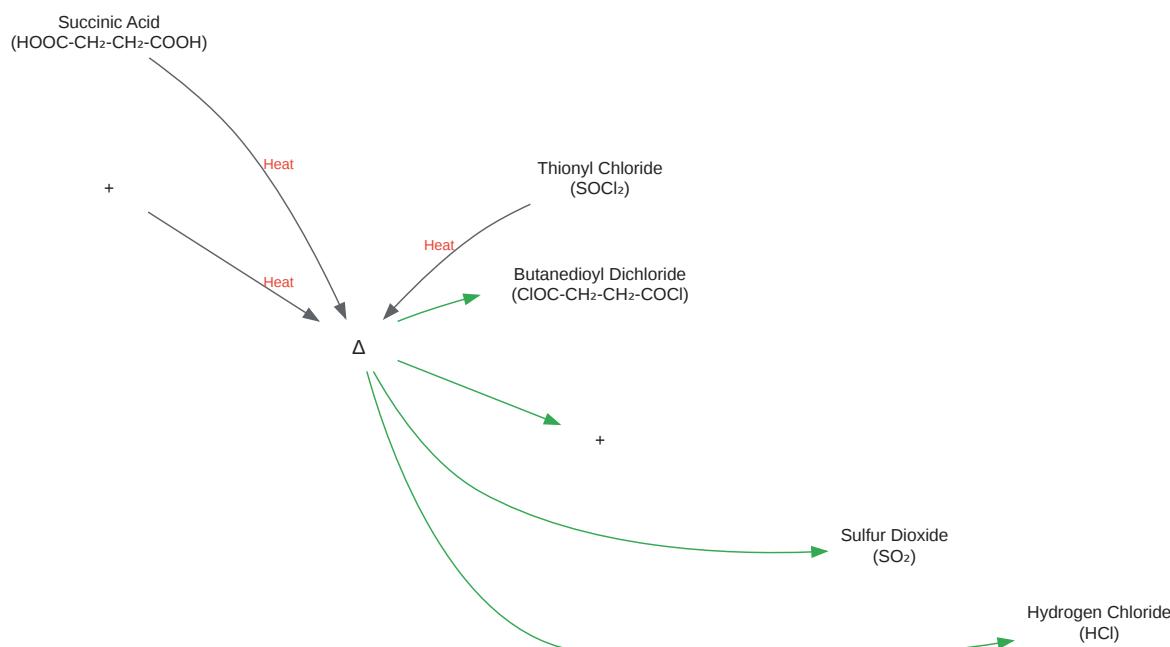
- Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m_1).

- **Sample Filling:** The pycnometer is filled with butanediol dichloride in a dry atmosphere to avoid contamination with water. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
- **Weighing:** The filled pycnometer is weighed again to determine the mass of the liquid (m_2 = mass of filled pycnometer - m_1).
- **Calculation:** The density (ρ) is calculated using the formula $\rho = m_2 / V$, where V is the volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Determination of Refractive Index

An Abbe refractometer is suitable for measuring the refractive index of butanediol dichloride.
[\[20\]](#)
[\[21\]](#)
[\[22\]](#)
[\[23\]](#)
[\[24\]](#)

Methodology:

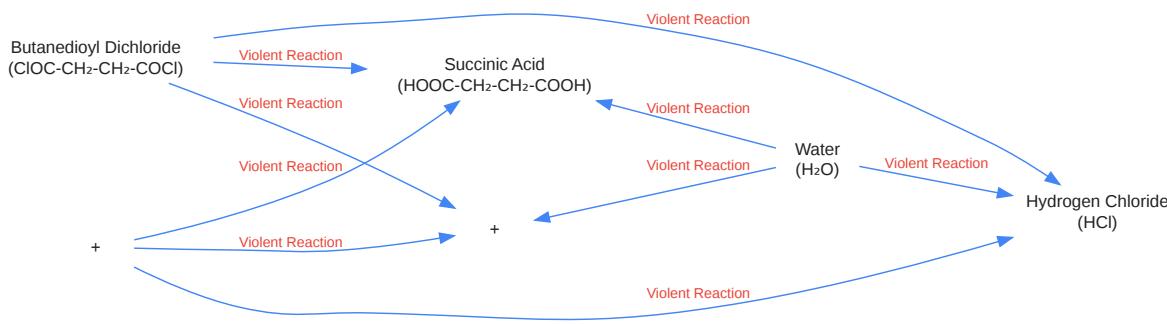

- **Instrument Calibration:** The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water, ensuring the prisms are clean and dry.
- **Sample Application:** A few drops of butanediol dichloride are placed on the prism of the refractometer. The measurement should be done quickly to minimize exposure to air.
- **Measurement:** The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- **Data Recording:** The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.

Chemical Synthesis and Reactivity

Butanediol dichloride is typically synthesized by treating succinic acid with a chlorinating agent, such as thionyl chloride.
[\[25\]](#)
[\[26\]](#)
[\[27\]](#)
[\[28\]](#)
[\[29\]](#) Its high reactivity is primarily due to the two acyl chloride functional groups.

Synthesis of Butanedioyl Dichloride

The reaction of succinic acid with thionyl chloride produces butanedioyl dichloride, sulfur dioxide, and hydrogen chloride as byproducts.



[Click to download full resolution via product page](#)

Caption: Synthesis of Butanedioyl Dichloride.

Hydrolysis of Butanedioyl Dichloride

Butanediol dichloride reacts vigorously with water in a nucleophilic acyl substitution reaction to yield succinic acid and hydrogen chloride.[30][31][32][33]

[Click to download full resolution via product page](#)

Caption: Hydrolysis of Butanediol Dichloride.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of butanediol dichloride, along with practical experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers, enabling the safe and effective use of this important chemical reagent in various synthetic applications, including drug discovery and development. The provided visualizations of its synthesis and hydrolysis offer a clear understanding of its fundamental chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. westlab.com [westlab.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. thinksrs.com [thinksrs.com]
- 10. chymist.com [chymist.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. fpharm.uniba.sk [fpharm.uniba.sk]
- 16. ised-isde.canada.ca [ised-isde.canada.ca]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. che.utah.edu [che.utah.edu]
- 20. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 21. A Complete Guide to Refractometers [uk.rs-online.com]
- 22. mt.com [mt.com]
- 23. The Refractometer, How It Works and Role in the Food Industry | Technology Networks [technologynetworks.com]
- 24. pubs.aip.org [pubs.aip.org]

- 25. WO2014024207A1 - Process for preparation of succinylcholine chloride - Google Patents [patents.google.com]
- 26. Preparation method of succinylcholine chloride - Eureka | Patsnap [eureka.patsnap.com]
- 27. CN1062346A - Technology for synthesizing chlorinated succinic choline - Google Patents [patents.google.com]
- 28. Organic Syntheses Procedure [orgsyn.org]
- 29. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 30. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 31. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Butanediol Dichloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1293783#physical-properties-of-butanediol-dichloride\]](https://www.benchchem.com/product/b1293783#physical-properties-of-butanediol-dichloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com